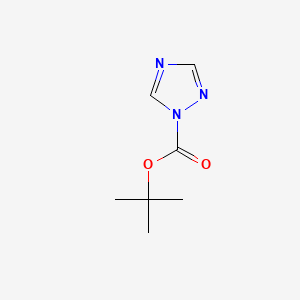

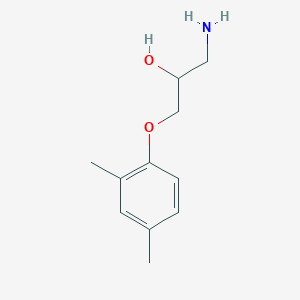

1-(6-Fluoropyridin-2-yl)piperazine

説明

The compound "1-(6-Fluoropyridin-2-yl)piperazine" is a fluorinated piperazine derivative, which is a class of compounds known for their significance in medicinal chemistry. Piperazine derivatives are often synthesized for their potential biological activities, including antimicrobial properties. They are characterized by the presence of a piperazine moiety, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of fluorinated piperazine derivatives can involve multiple steps, including cyclization, substitution, and coupling reactions. For instance, the synthesis of fluoroquinolone derivatives with piperazinyl moieties involves the attachment of carbopiperazin-1-yl groups at specific positions on the fluoroquinolone core . Another example is the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine derivatives, which includes cyclization of bromo-fluorobenzaldehyde and guanidine, followed by treatment with piperazine and subsequent coupling with (2-fluoropyridin-3-yl)boronic acid . These synthetic routes are characterized by their complexity and the need for precise control over reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of fluorinated piperazine derivatives is often confirmed using various spectroscopic techniques such as LC-MS, NMR, IR, and mass spectrometry. Crystallographic studies can provide detailed insights into the arrangement of atoms within the molecule and the intermolecular interactions that stabilize the crystal lattice, as seen in the study of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine . The crystal structure analysis can reveal important features such as hydrogen bonding, pi-stacking, and other non-covalent interactions that are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

Fluorinated piperazine derivatives can undergo various chemical reactions, including photochemical reactions. For example, ciprofloxacin, a fluoroquinolone with a piperazin-1-yl moiety, can undergo substitution of the fluoro group by a hydroxyl group upon irradiation in water. The reaction pathway can be influenced by the presence of additives such as sodium sulfite or phosphate, leading to reductive defluorination or degradation of the piperazine moiety . These reactions are significant as they can affect the stability and efficacy of the compounds when exposed to light, which is an important consideration for their pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperazine derivatives, such as thermal stability, solubility, and crystalline structure, are crucial for their practical applications. Thermal and crystallographic studies, like those performed on 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, provide insights into the stability and behavior of these compounds under various conditions. The presence of fluorine atoms can significantly influence the physical properties, such as melting points and boiling points, as well as the chemical reactivity of the molecules .

科学的研究の応用

Antimicrobial Activity

1-(6-Fluoropyridin-2-yl)piperazine derivatives have been explored for their potential in antimicrobial treatments. A study by Babu et al. synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015). Sheu et al. explored fluoroquinolone derivatives, noting that some exhibited complete inhibition of M. tuberculosis growth at specific concentrations, with non-cytotoxicity at 100 μM (Sheu et al., 2003).

Neurological and Psychiatric Applications

The compound has been studied for its relevance in neurological and psychiatric disorders. García et al. described N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, noting their potential as PET tracers for serotonin 5-HT(1A) receptors, indicating possible applications in studying neuropsychiatric disorders (García et al., 2014).

Cancer Research

Lee et al. discussed a novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, noting its potential in inducing apoptosis in cancer cells and its interaction with p68 RNA helicase, suggesting a role in cancer progression and therapy (Lee et al., 2013).

Structural and Chemical Analysis

Structural and chemical analyses of 1-(6-Fluoropyridin-2-yl)piperazine derivatives have been conducted to understand their properties better. For instance, Ullah et al. performed crystal structure and Hirshfeld surface analysis on certain derivatives, comparing them to fluorinated analogs, which can provide insights into their molecular interactions and stability (Ullah et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(6-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARECGTDYSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395616 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Fluoropyridin-2-yl)piperazine | |

CAS RN |

223514-16-7 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)